Phorboxazole A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

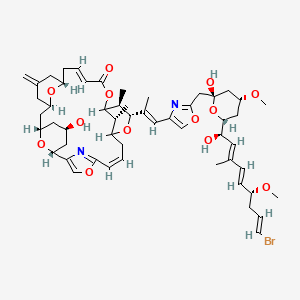

Phorboxazole A is a natural product found in Phorbas with data available.

Aplicaciones Científicas De Investigación

Anticancer Activity

Phorboxazole A exhibits remarkable cytotoxicity against a range of cancer cell lines. Its mechanism of action is believed to involve cell cycle arrest, particularly during the S phase where DNA replication occurs. This compound has shown effectiveness against multiple tumor types, with notable activity reported in the following studies:

-

Cell Lines Tested :

- HCT-116 (colon cancer)

- HT29 (colon cancer)

- MCF7 (breast cancer)

- PC-3 (prostate cancer)

- CCRF-CBM (leukemia)

- Inhibitory Concentrations :

These results indicate that this compound is among the most cytostatic natural products known, with an average GI50 value reported at 1.58×10−9M across a panel of 60 tumor cell lines .

Antifungal Activity

In addition to its anticancer properties, this compound demonstrates significant antifungal activity against various strains of Candida albicans. The minimum inhibitory concentration (MIC) values for this compound are as follows:

-

Against Wild-Type Candida albicans :

- MIC = 1.0μg/mL

- Against Fluconazole-Resistant Strains :

This antifungal efficacy highlights this compound's potential as a therapeutic agent in treating fungal infections, particularly in cases resistant to conventional treatments.

Synthetic Studies and Analog Development

The synthesis of this compound has inspired numerous studies aimed at developing analogs with enhanced potency or modified structures. Notable synthetic strategies include:

- Total Syntheses : Multiple total syntheses have been reported, showcasing various approaches to construct the complex structure of this compound .

-

Analog Testing : The development of hemi-phorboxazole A analogs has demonstrated comparable activity against cancer cells with modifications that simplify synthesis while retaining biological activity . For instance:

Compound Name Activity Against HCT-116 Structural Modification (+)-phorboxazole A IC50 = 2.25ng/mL Parent compound (+)-hemi-phorboxazole A IC50 = inactive Truncated structure (+)-44 IC50 = 2to8μg/mL Acetal for C-ring replacement

This table summarizes the potency of various analogs compared to the parent compound .

Mechanism of Action Insights

While the precise mechanism of action for this compound remains under investigation, it is known that it does not inhibit tubulin polymerization or disrupt microtubule integrity—common pathways for many anticancer agents . Instead, its unique structural features may interact with specific cellular targets leading to its observed cytotoxic effects.

Análisis De Reacciones Químicas

Core Synthetic Strategies

The synthesis of phorboxazole A employs three principal reaction types:

Stereochemical Control

Macrocyclization Methods

| Method | Bond Formed | Yield | Z/E Ratio |

|---|---|---|---|

| Modified Julia Olefination | C27–C28 | 98% | >95:5 |

| Barbier Coupling | C19–C20 | 35% | E-olefin |

| Radical Isomerization | C29–C46 | 84% | E-vinyl |

Oxazole Functionalization

The synthesis leveraged oxazole reactivity through:

-

Samarium Iodide-Mediated Coupling : Enabled C–C bond formation between α-iodomethyl oxazoles and aldehydes (76% yield for C20–C46 unit) .

-

Tributyltin Cyanide Cyanation : Introduced the C13 nitrile group in hemi-phorboxazole A with 84% yield .

Rearrangement Reactions

-

Lewis Acid-Promoted THP Formation : BF<sub>3</sub>·OEt<sub>2</sub> induced -sigmatropic shifts to establish C25 equatorial methyl configuration (Scheme 4 in ).

-

Ketal Hydrolysis : LiBF<sub>4</sub> selectively removed C33 methyl ketal (84% yield) .

Convergent Assembly Milestones

| Generation | Key Innovation | Steps | Yield |

|---|---|---|---|

| 1st | Petasis-Ferrier THP synthesis | 34 | 1.2% |

| 2nd | Stille coupling for late-stage convergence | 24 | 4.6% |

Biological Relevance

Synthetic this compound analogues maintained sub-nanomolar potency:

-

(+)-44 : GI<sub>50</sub> = 4.36 × 10<sup>-10</sup> M vs. HCT-116

-

Macrocycle 106 : Identical activity to natural this compound

This synthetic roadmap demonstrates how iterative methodology development (e.g., improved Petasis-Ferrier conditions ) enabled gram-scale production of this compound while preserving its extraordinary bioactivity profile. The combination of stereoselective allylation, radical-mediated vinylations, and oxazole-specific couplings provides a template for synthesizing structurally related marine natural products.

Propiedades

Número CAS |

165883-76-1 |

|---|---|

Fórmula molecular |

C53H71BrN2O13 |

Peso molecular |

1024 g/mol |

Nombre IUPAC |

(1R,6Z,11R,12R,16E,19S,23R,25S,27R,31R)-11-[(E)-1-[2-[[(2S,4R,6R)-6-[(1R,2E,4E,6R,8E)-9-bromo-1-hydroxy-6-methoxy-3-methylnona-2,4,8-trienyl]-2-hydroxy-4-methoxyoxan-2-yl]methyl]-1,3-oxazol-4-yl]prop-1-en-2-yl]-27-hydroxy-12,31-dimethyl-21-methylidene-4,10,14,29,30-pentaoxa-32-azapentacyclo[23.3.1.12,5.19,13.119,23]dotriaconta-2,5(32),6,16-tetraen-15-one |

InChI |

InChI=1S/C53H71BrN2O13/c1-31(16-17-38(61-6)12-10-18-54)21-44(58)47-26-42(62-7)27-53(60,69-47)28-49-55-36(29-63-49)22-33(3)51-35(5)52-34(4)45(67-51)13-9-14-48-56-43(30-64-48)46-24-37(57)23-41(66-46)25-40-20-32(2)19-39(65-40)11-8-15-50(59)68-52/h8-10,14-18,21-22,29-30,34-35,37-42,44-47,51-52,57-58,60H,2,11-13,19-20,23-28H2,1,3-7H3/b14-9-,15-8+,17-16+,18-10+,31-21+,33-22+/t34-,35+,37-,38-,39+,40-,41+,42-,44-,45?,46-,47-,51+,52?,53+/m1/s1 |

Clave InChI |

RIMCCZQKPGAGSV-ORDOQVNCSA-N |

SMILES |

CC1C2CC=CC3=NC(=CO3)C4CC(CC(O4)CC5CC(=C)CC(O5)CC=CC(=O)OC1C(C(O2)C(=CC6=COC(=N6)CC7(CC(CC(O7)C(C=C(C)C=CC(CC=CBr)OC)O)OC)O)C)C)O |

SMILES isomérico |

C[C@H]1[C@@H](OC2C/C=C\C3=NC(=CO3)[C@H]4C[C@@H](C[C@H](O4)C[C@H]5CC(=C)C[C@@H](O5)C/C=C/C(=O)OC1[C@@H]2C)O)/C(=C/C6=COC(=N6)C[C@@]7(C[C@@H](C[C@@H](O7)[C@@H](/C=C(\C)/C=C/[C@@H](C/C=C/Br)OC)O)OC)O)/C |

SMILES canónico |

CC1C2CC=CC3=NC(=CO3)C4CC(CC(O4)CC5CC(=C)CC(O5)CC=CC(=O)OC1C(C(O2)C(=CC6=COC(=N6)CC7(CC(CC(O7)C(C=C(C)C=CC(CC=CBr)OC)O)OC)O)C)C)O |

Sinónimos |

phorboxazole A phorboxazole B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.